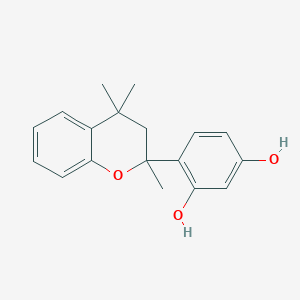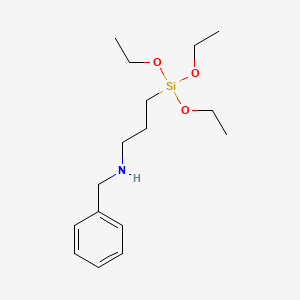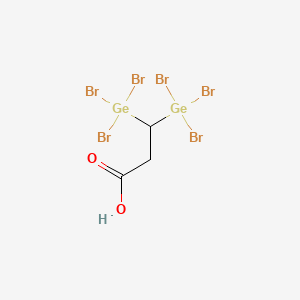
Hydroxy(dimethyl)(4-nitrophenyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(dimethyl)(4-nitrophenyl)ammonium is an organic compound characterized by the presence of a hydroxy group, two methyl groups, and a 4-nitrophenyl group attached to an ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(dimethyl)(4-nitrophenyl)ammonium typically involves the reaction of 4-nitroaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through recrystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(dimethyl)(4-nitrophenyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amino derivatives, nitroso compounds, and other functionalized molecules.
Scientific Research Applications
Hydroxy(dimethyl)(4-nitrophenyl)ammonium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro and amino derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroxy(dimethyl)(4-nitrophenyl)ammonium involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the nitro and hydroxy groups, which can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Hydroxy(dimethyl)(4-nitrophenyl)ammonium can be compared with other similar compounds, such as:
4-Nitroaniline: Similar in structure but lacks the dimethyl and hydroxy groups.
Dimethylamino compounds: These compounds have similar dimethyl groups but different functional groups attached to the nitrogen.
Nitrophenols: Compounds with nitro and hydroxy groups attached to a phenyl ring, but without the ammonium ion.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93300-71-1 |
|---|---|
Molecular Formula |
C8H11N2O3+ |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
hydroxy-dimethyl-(4-nitrophenyl)azanium |
InChI |
InChI=1S/C8H11N2O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3/q+1 |
InChI Key |
KGOHEZPCCUDYDB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)

![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)

![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)



